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Rosmarinate anion

Cat. No.: B1236846
M. Wt: 359.3 g/mol
InChI Key: DOUMFZQKYFQNTF-ZZXKWVIFSA-M
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Description

Historical Context and Significance of the Rosmarinate (B7790426) Anion as a Bioactive Metabolite

Rosmarinic acid was first isolated and characterized in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus), from which it derives its name. mdpi.comwikipedia.org For a long time, tannin-like substances in the Lamiaceae family were referred to as "Labiatengerbstoff". mdpi.com Initially considered a secondary metabolite, its role in plant defense and its various biological activities have made it a subject of extensive research. nih.govtandfonline.comresearchgate.net The significance of the rosmarinate anion lies in its diverse and promising biological activities, which have been a major focus of scientific investigation. nih.govtandfonline.comcapes.gov.br

Occurrence and Distribution of the this compound Across Biological Kingdoms

The this compound, in the form of rosmarinic acid, is widely distributed throughout the biological kingdoms, from early land plants to highly evolved species. tandfonline.com

Rosmarinic acid is extensively found in the plant kingdom, having been identified in at least 26 families of terrestrial plants. tandfonline.commdpi.com It is particularly abundant in the Lamiaceae (mint family) and Boraginaceae families. tandfonline.commdpi.comresearchgate.net

Many common culinary herbs are rich sources of rosmarinic acid, including:

Rosemary (Salvia rosmarinus) wikipedia.org

Sage (Salvia officinalis) wikipedia.org

Thyme (Thymus vulgaris) mdpi.com

Spearmint (Mentha spicata) mdpi.com

Lemon balm (Melissa officinalis) researchgate.netmdpi.com

Basil (Ocimum basilicum) wikipedia.orgmdpi.com

Perilla (Perilla frutescens) wikipedia.org

The concentration of rosmarinic acid can vary depending on the plant part and its developmental stage, with aerial parts often accumulating higher amounts. mdpi.com Plant cell cultures have also been developed as an efficient method for producing high yields of rosmarinic acid, sometimes reaching up to 36% of the cell dry weight in Salvia officinalis cultures. nih.govtandfonline.comcapes.gov.brmdpi.com

Table 1: Examples of Terrestrial Plant Species Containing Rosmarinic Acid

Family Species Common Name
Lamiaceae Salvia rosmarinus Rosemary
Lamiaceae Salvia officinalis Sage
Lamiaceae Melissa officinalis Lemon Balm
Lamiaceae Ocimum basilicum Basil
Boraginaceae Heliotropium foertherianum ---
Boraginaceae Cordia americana ---

The presence of the this compound is not limited to higher plants. It has also been identified in other organisms, indicating its ancient evolutionary origins. tandfonline.com

Fungi: Rosmarinic acid has been reported in Aspergillus duricaulis. nih.gov

Hornworts: Species such as Anthoceros agrestis are known to accumulate rosmarinic acid and its derivatives. tandfonline.comwikipedia.orgresearchgate.net Suspension cultures of Anthoceros agrestis can produce significant amounts of rosmarinic acid. researchgate.net

Ferns: Rosmarinic acid has been found in the fern family Blechnaceae. tandfonline.comacs.orgscience.govscience.gov

Presence in Terrestrial Plant Species

Structural Elucidation and Derivatization Patterns of the this compound

The chemical structure of rosmarinic acid was first determined in 1958. mdpi.com It is an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid. tandfonline.commdpi.com The IUPAC name for rosmarinic acid is (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}propanoic acid. wikipedia.orgnih.gov The this compound is the resulting ion when rosmarinic acid loses a proton from its carboxylic acid group.

Table 2: Structural Details of Rosmarinic Acid

Property Value
Chemical Formula C₁₈H₁₆O₈
Molar Mass 360.318 g·mol⁻¹
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}propanoic acid

Derivatization of the this compound occurs naturally, leading to a variety of related compounds with different chemical properties. These derivatives often involve modifications such as esterification or glycosylation.

Some notable derivatives include:

Rosmarinic acid 3′-O-β-D-glucoside: This glycosylated form has been identified in the hornwort Anthoceros agrestis. wikipedia.orgresearchgate.net

Methyl rosmarinate, Ethyl rosmarinate, and Butyl rosmarinate: These are ester derivatives that have been synthesized and studied for their biological activities. mdpi.comsigmaaldrich.comresearchgate.net

More complex derivatives: Compounds like rabdosiin (B45785) and lithospermic acid B are more complex esters derived from rosmarinic acid. nih.govtandfonline.comcapes.gov.br

Enzymatic modifications, such as using laccase and esterase enzymes, can also be employed to create new derivatives of rosmarinic acid with altered chemical properties. scholaris.ca The structural features of the this compound, particularly its catechol groups, are crucial for its chemical reactivity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15O8- B1236846 Rosmarinate anion

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15O8-

Molecular Weight

359.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+

InChI Key

DOUMFZQKYFQNTF-ZZXKWVIFSA-M

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Engineering of the Rosmarinate Anion

Elucidation of the Rosmarinate (B7790426) Anion Biosynthetic Pathway

The biosynthesis of the rosmarinate anion is a well-studied process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways. researchgate.netresearchgate.net These pathways provide the two essential building blocks that are ultimately joined to form the final molecule.

Phenylpropanoid Pathway Precursors and Enzymes

The phenylpropanoid pathway is responsible for synthesizing a wide array of plant secondary metabolites. mdpi.comwikipedia.org In the context of this compound biosynthesis, this pathway provides the caffeoyl moiety. nih.govfrontiersin.org

The key steps and enzymes involved are:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the pathway by converting L-phenylalanine into trans-cinnamic acid. researchgate.netmdpi.com PAL represents a critical branch point between primary and secondary metabolism. researchgate.net

Cinnamic Acid 4-Hydroxylase (C4H): Following the initial step, C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce 4-coumaric acid. researchgate.netresearchgate.net

4-Coumarate:CoA Ligase (4CL): The final enzyme in this sequence, 4CL, activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. researchgate.netfrontiersin.org This activated molecule is now ready for condensation with the product of the tyrosine-derived pathway.

EnzymeAbbreviationEC NumberPrecursorProduct
Phenylalanine Ammonia-LyasePAL4.3.1.5L-Phenylalaninetrans-Cinnamic acid
Cinnamic Acid 4-HydroxylaseC4H1.14.14.91trans-Cinnamic acid4-Coumaric acid
4-Coumarate:CoA Ligase4CL6.2.1.124-Coumaric acid4-Coumaroyl-CoA

Tyrosine-Derived Pathway Precursors and Enzymes

Running parallel to the phenylpropanoid pathway, the tyrosine-derived pathway generates the 3,4-dihydroxyphenyllactic acid moiety of the this compound. researchgate.netnih.gov

The enzymatic sequence is as follows:

Tyrosine Aminotransferase (TAT): This enzyme catalyzes the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP). mdpi.comcapes.gov.br TAT is considered a key entry-point enzyme in this pathway. capes.gov.brnih.gov

Hydroxyphenylpyruvate Reductase (HPPR): Subsequently, HPPR reduces pHPP to 4-hydroxyphenyllactate (pHPL) in an NAD(P)H-dependent reaction. mdpi.comnih.gov

EnzymeAbbreviationEC NumberPrecursorProduct
Tyrosine AminotransferaseTAT2.6.1.5L-Tyrosine4-Hydroxyphenylpyruvic acid
Hydroxyphenylpyruvate ReductaseHPPR1.1.1.2374-Hydroxyphenylpyruvic acid4-Hydroxyphenyllactate

Enzymology of this compound Formation

The final steps of this compound biosynthesis involve the condensation of the products from the two pathways and subsequent hydroxylation, catalyzed by specific enzymes.

Rosmarinate synthase (RAS), also known as hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyltransferase, is a pivotal enzyme that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate to form 4-coumaroyl-4'-hydroxyphenyllactic acid. researchgate.netmdpi.com This enzyme has been characterized from various plant species, including Coleus blumei and Melissa officinalis. qmul.ac.uk The gene encoding RAS has been cloned and expressed, revealing that it belongs to the BAHD family of acyltransferases. mdpi.com The reaction catalyzed by rosmarinate synthase is a critical step, as it brings together the two precursor molecules. frontiersin.org

Hydroxyphenylpyruvate reductase (HPPR) plays a crucial role in the tyrosine-derived pathway by converting 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactate. frontiersin.orgnih.gov This enzyme has been shown to be essential for rosmarinic acid biosynthesis. frontiersin.org HPPR exhibits a preference for reducing 4-hydroxyphenylpyruvate but can also act on 3,4-dihydroxyphenylpyruvate. mdpi.comnih.gov The functional characterization of HPPR has confirmed its involvement in providing the hydroxyphenyllactate moiety for the final condensation step. nih.gov

After the initial esterification by rosmarinate synthase, the final maturation of the this compound requires the action of cytochrome P450 monooxygenases. researchgate.net Specifically, a member of the CYP98A family of cytochrome P450 enzymes is responsible for the 3- and 3'-hydroxylation of the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactic acid. researchgate.netnih.gov This hydroxylation step converts the coumaroyl and hydroxyphenyllactate moieties into the corresponding caffeoyl and 3,4-dihydroxyphenyllactyl groups, respectively, to form the final this compound. nih.gov The specific enzyme from Coleus blumei, CYP98A14, has been shown to be specific for the substrates involved in rosmarinic acid biosynthesis. nih.gov

Role of Hydroxyphenylpyruvate Reductase

Genetic Regulation and Transcriptional Control of this compound Biosynthesis

The biosynthesis of the this compound is a complex process, regulated at the genetic level through the expression of specific enzymes. The pathway begins with the amino acids L-phenylalanine and L-tyrosine and involves several enzymatic steps to produce the final compound. researchgate.net Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), tyrosine aminotransferase (TAT), 4-hydroxyphenylpyruvate reductase (HPPR), and rosmarinate synthase (RAS). mdpi.complos.org

The regulation of this pathway is tightly controlled, with the expression of the encoding genes being influenced by developmental cues and environmental stimuli. plos.org For instance, a close correlation has been observed between the expression of the RAS gene and the accumulation of this compound in cell cultures of Melissa officinalis (lemon balm), highlighting the central role of this enzyme in the biosynthetic process. researchgate.net Similar correlations have been noted in the roots of Salvia abrotanoides and S. yangii, suggesting that transcriptional regulation is a key mechanism controlling the rate of this compound synthesis. researchgate.net

Environmental stressors can significantly impact the expression of genes involved in the this compound biosynthetic pathway. nih.gov In Mentha piperita (peppermint), for example, salinity and heat stress have been shown to alter the expression levels of key biosynthetic genes. nih.govnih.gov

Under conditions of salinity (60 mM and 120 mM) at a standard temperature of 25°C, the expression of the C4H gene showed a significant increase after 24 hours. nih.gov Similarly, the HPPR gene expression was also upregulated under these salinity conditions. nih.gov However, the expression of the RAS gene exhibited a decreasing trend over time in response to salinity at 25°C. nih.gov

When the temperature was elevated to 35°C, a significant increase in C4H expression was observed across all treatments compared to 25°C. nih.gov At this higher temperature, salinity stress also led to an initial increase in HPPR gene expression, which then decreased over time. nih.gov Conversely, RAS expression was significantly decreased at 35°C compared to the same treatments at 25°C. nih.gov These findings suggest that environmental stresses trigger a complex regulatory network that modulates the biosynthesis of the this compound, with different genes responding uniquely to specific stress combinations. nih.govnih.gov

**Table 1: Effect of Salinity and Temperature on Gene Expression in *Mentha piperita***

Gene Condition Time (hours) Change in Expression
C4H 60 mM Salinity, 25°C 24 4.1-fold increase
C4H 120 mM Salinity, 25°C 24 3.6-fold increase
HPPR 60 mM Salinity, 35°C 24 3.9-fold increase
HPPR 120 mM Salinity, 35°C 24 4.8-fold increase
RAS 60/120 mM Salinity, 25°C Over time Decreasing trend
RAS 35°C Over time Significant decrease

Data sourced from a study on Mentha piperita under stress conditions. nih.gov

Rosmarinate synthase (RAS) is a pivotal enzyme that catalyzes the final step in the biosynthesis of the this compound, the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid. researchgate.net Functional characterization of RAS gene families in various plant species has provided valuable insights into their role and regulation.

In Salvia miltiorrhiza, six SmRAS genes have been identified, with SmRAS1 being the first to be functionally characterized. nih.gov Expression profiling revealed that SmRAS1, SmRAS2, and SmRAS4 are predominantly expressed in the roots. nih.gov Further investigation showed that SmRAS2 and SmRAS4 respond significantly to abscisic acid (ABA), gibberellin (GA3), and methyl jasmonate (MeJA) treatments, while SmRAS1 responds notably to GA3 and MeJA. nih.gov Overexpression of SmRAS1 or SmRAS4 led to increased levels of this compound and salvianolic acid B, whereas RNA interference resulted in a decrease in these compounds. nih.gov Interestingly, manipulation of SmRAS2 expression did not significantly alter the levels of these compounds, suggesting a complex regulatory network with distinct roles for different RAS family members. nih.gov

Gene Expression Profiling under Environmental Perturbations

Evolutionary Trajectories of this compound Biosynthetic Pathways

The sporadic distribution of the this compound across distantly related plant lineages, including hornworts, ferns, and various flowering plants, raises questions about the evolutionary origins of its biosynthetic pathway. nih.govresearchgate.net Evidence suggests that the pathway may have evolved independently multiple times throughout the history of land plants. mit.edu

The biosynthesis of this compound shares common precursors and enzymatic reaction types with the biosynthesis of other phenolic esters like chlorogenic acid. science.govnih.gov Both pathways utilize a hydroxycinnamoyl-CoA derivative from the general phenylpropanoid pathway and involve a transferase from the BAHD acyltransferase family and a cytochrome P450 monooxygenase from the CYP98A family. nih.gov This suggests that the genetic machinery for this compound biosynthesis may have been recruited from pre-existing pathways. nih.gov

A compelling case for the independent evolution of this compound biosynthesis comes from comparative studies of the Lamiaceae and Boraginaceae families, which are closely related within the Lamiids clade. researchgate.netmit.edunih.gov Research on Phacelia campanularia (Boraginaceae) has revealed a biosynthetic pathway for this compound that involves a BAHD acyltransferase and two cytochrome P450 hydroxylases. researchgate.netmit.edu

Phylogenetic and structure-function analyses of these enzymes from P. campanularia and their comparison with the known enzymes from Coleus blumei (Lamiaceae) strongly indicate that the biosynthetic pathways in these two families evolved independently. researchgate.netmit.edunih.gov This represents a clear example of convergent evolution, where unrelated plant lineages have independently developed the capacity to produce the same specialized metabolite. researchgate.netmit.edu This independent evolution highlights the adaptive significance of the this compound, likely as a chemical defense against biotic and abiotic stresses. nih.govnih.gov

Biotechnological Production and Metabolic Engineering of the this compound

The diverse biological activities of the this compound have spurred interest in its large-scale production through biotechnological methods. nih.gov Metabolic engineering of both plant cells and microorganisms offers a promising avenue to enhance yields and create sustainable production platforms. researchgate.netnih.gov

Strategies for metabolic engineering often focus on overexpressing key rate-limiting enzymes in the biosynthetic pathway. researchgate.net For example, the overexpression of genes such as PAL and TAT has been shown to increase the production of this compound in different plant systems. researchgate.net In Salvia miltiorrhiza hairy root cultures, the overexpression of single genes like c4h, tat, and hppr, or the co-expression of tat and hppr, significantly elevated the production of this compound and its derivative, lithospermic acid B. plos.org

Furthermore, the heterologous production of this compound has been achieved in the yeast Saccharomyces cerevisiae. nih.gov By expressing biosynthetic enzymes from plants, optimizing enzyme variants, increasing gene copy numbers, and improving precursor supply, researchers were able to produce this compound in engineered yeast, demonstrating the potential for developing a microbial fermentation process for this valuable compound. nih.gov

Plant cell and hairy root cultures are well-established systems for the in vitro production of secondary metabolites, including the this compound. researchgate.netnih.gov These systems offer several advantages over whole plant cultivation, such as controlled production environments and the potential for much higher yields. academicjournals.orgresearchgate.net Plant cell cultures of species like Coleus blumei and Salvia officinalis have been reported to accumulate this compound in amounts significantly exceeding those found in the parent plants. academicjournals.orgresearchgate.net

Hairy root cultures, induced by transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are particularly attractive due to their genetic stability, rapid growth in hormone-free media, and high biosynthetic capacity. mdpi.comresearchgate.netfrontiersin.org These cultures often produce secondary metabolites at levels comparable to or even greater than the intact plant. researchgate.net

Table 2: this compound Production in Various Hairy Root Culture Systems

Plant Species Culture Condition This compound Yield Reference
Perovskia atriplicifolia Optimized Gamborg (B5) medium 40.8 mg/g DW mdpi.com
Salvia bulleyana Elicitation with Yeast Extract (YE) ~29 mg/g DW mdpi.com
Salvia viridis - 10.9–35.6 mg/g DW mdpi.com
Dracocephalum kotschyi Elicitation with Fe3O4 nanoparticles 1.2 mg/g FW researchgate.net

DW = Dry Weight, FW = Fresh Weight

The productivity of these culture systems can be further enhanced through various strategies, including the selection of high-yielding cell lines, optimization of culture media and conditions, and the use of elicitors. mdpi.comresearchgate.net Elicitors, which are stress-inducing agents, can trigger defense responses in plant cells, leading to an increased accumulation of secondary metabolites. mdpi.com For instance, methyl jasmonate and yeast extract have been successfully used to boost this compound production in various hairy root cultures. researchgate.netmdpi.com

Microbial Cell Factories for Heterologous this compound Production

The limitations of producing this compound through plant extraction or chemical synthesis, such as low yield and complex processes, have spurred interest in microbial fermentation as a more sustainable and efficient alternative. nih.govacs.org Microbial hosts like Saccharomyces cerevisiae and Escherichia coli are well-suited for large-scale fermentation and can be genetically engineered to produce plant-derived metabolites. nih.govacs.org

Saccharomyces cerevisiae as an Engineered Host

Saccharomyces cerevisiae, or baker's yeast, is a promising microbial factory for the heterologous production of the this compound. nih.govacs.org Its well-understood genetics and suitability for industrial-scale fermentation make it an attractive chassis for metabolic engineering. nih.gov Researchers have successfully engineered S. cerevisiae to produce this compound by introducing biosynthetic genes from plants. nih.govacs.org

One approach involved constructing a heterologous pathway for this compound production from L-tyrosine by introducing a suite of genes. nih.govacs.org These included 4-coumaryl-CoA ligase from Arabidopsis thaliana (At4CL1), tyrosine ammonia (B1221849) lyase from Flavobacterium johnsoniae (FjTAL), and rosmarinic acid synthase from both Perilla scutellarioides (CbRAS) and Melissa officinalis (MoRAS). nih.govacs.org To complete the pathway, genes for tyrosine aminotransferase (from P. scutellarioides or Rattus norvegus), hydroxyphenylpyruvate reductase from P. scutellarioides (CbHPPR), and a 4-hydroxyphenylacetate (B1229458) 3-monooxygenase complex from E. coli were also integrated into the yeast genome. nih.govacs.org

Initial engineered strains produced 2.95 ± 0.08 mg/L of this compound from glucose in a mineral medium. nih.govacs.org Through further optimization, including increasing the copy number of the biosynthetic genes, the titer was increased to 5.93 ± 0.06 mg/L. nih.govacs.org This demonstrates the feasibility of using engineered S. cerevisiae for the fermentative production of the this compound. nih.govacs.org

Table 1: Key Enzymes in Engineered S. cerevisiae for this compound Production

Enzyme Source Organism Abbreviation
4-coumaryl-CoA ligase Arabidopsis thaliana At4CL1
Tyrosine ammonia lyase Flavobacterium johnsoniae FjTAL
Tyrosine aminotransferase Perilla scutellarioides CbTAT
Tyrosine aminotransferase Rattus norvegus RnTAT
Hydroxyphenylpyruvate reductase Perilla scutellarioides CbHPPR
Rosmarinic acid synthase Perilla scutellarioides CbRAS
Rosmarinic acid synthase Melissa officinalis MoRAS
4-hydroxyphenylacetate 3-monooxygenase complex B Escherichia coli EchpaB
4-hydroxyphenylacetate 3-monooxygenase complex C Escherichia coli EchpaC

This table is generated based on data from multiple sources. nih.govacs.org

Escherichia coli Strain Engineering for Precursor Supply and this compound Biosynthesis

Escherichia coli has also been successfully engineered to produce the this compound. A key strategy involves constructing an artificial pathway for the synthesis of 3,4-dihydroxyphenyllactic acid and feeding caffeic acid as a precursor. nih.govresearchgate.net

In one study, genes encoding rosmarinic acid synthase from Coleus blumei, 4-coumarate:CoA ligase from Arabidopsis thaliana, 4-hydroxyphenyllactate 3-hydroxylase from E. coli, and D-lactate dehydrogenase from Lactobacillus pentosus were overexpressed in an L-tyrosine over-producing E. coli strain. nih.govresearchgate.net This engineered strain achieved a this compound yield of approximately 130 mg/L. nih.govresearchgate.net Interestingly, this work also resulted in the production of a new intermediate, caffeoyl-phenyllactate, at a concentration of about 55 mg/L. nih.govresearchgate.net

Another approach involved co-culturing three different engineered E. coli strains, which led to a production of 172 mg/L of the this compound in a complex medium. nih.gov An optimized E. coli strain was also reported to produce 0.65 ± 0.11 mg/L of this compound from glycerol. nih.govacs.org

Strategies for Enhancing this compound Yields

Several strategies have been employed to increase the production of the this compound in both microbial and plant cell cultures. These include the overexpression of rate-limiting enzymes, precursor feeding, and the use of elicitors.

Overexpression of Rate-Limiting Enzymes

Phenylalanine ammonia-lyase (PAL) and tyrosine aminotransferase (TAT) are well-known enzymes in the this compound biosynthetic pathway, and their overexpression has been shown to increase its production in various plants. researchgate.net Similarly, in hairy root cultures of Salvia miltiorrhiza, the overexpression of cinnamic acid 4-hydroxylase (c4h), tyrosine aminotransferase (tat), and 4-hydroxyphenylpyruvate reductase (hppr) led to elevated production of the this compound. researchgate.net

In engineered S. cerevisiae, a limitation in the activity of hydroxyphenylpyruvate reductase (HPPR), rosmarinic acid synthase (RAS), and a cytochrome P450 enzyme (CYP98A14) was observed. nih.govacs.org Integrating a second copy of the genes for HPPR, RAS, and CYP98A14-CPR resulted in a 164% increase in the this compound titer, reaching 5.93 ± 0.06 mg/L. nih.govacs.org

Table 2: Impact of Enzyme Overexpression on this compound Production

Organism Overexpressed Enzyme(s) Production Increase
Salvia miltiorrhiza (hairy roots) Cinnamic acid 4-hydroxylase (c4h) Elevated production
Salvia miltiorrhiza (hairy roots) Tyrosine aminotransferase (tat) Elevated production
Salvia miltiorrhiza (hairy roots) 4-hydroxyphenylpyruvate reductase (hppr) Elevated production
Saccharomyces cerevisiae HPPR, RAS, CYP98A14-CPR (second copy) 164% increase

This table is generated based on data from multiple sources. nih.govacs.orgresearchgate.net

Precursor Feeding and Optimization

Supplying the culture medium with precursors of the biosynthetic pathway is another effective strategy to boost the yield of the target compound. The biosynthesis of the this compound begins with the amino acids L-phenylalanine and L-tyrosine. nih.gov

In a study with Solenostemon scutellarioides cell cultures, feeding with L-phenylalanine (100 mg/L) and L-tyrosine (400 mg/L) resulted in approximately 1.5-fold and 2.1-fold increases in this compound accumulation, respectively, within 48 hours. nih.gov A synergistic effect was observed when both precursors were supplied together (100 mg/L L-phenylalanine and 400 mg/L L-tyrosine), leading to a 3.1-fold enhancement in biosynthesis within 48 hours. nih.gov The feeding of these precursors also upregulated the activity of key biosynthetic enzymes, including phenylalanine ammonia-lyase, tyrosine aminotransferase, hydroxyphenylpyruvate reductase, and rosmarinic acid synthase. nih.gov

In engineered E. coli, feeding the precursor caffeic acid was a key part of the strategy that achieved a production titer of 130 mg/L of this compound. nih.gov

Elicitation Strategies in Cell Cultures

Elicitation involves the addition of small amounts of substances (elicitors) to a cell culture to induce a defense response, which often includes the increased production of secondary metabolites. nih.govmdpi.com This has proven to be an effective strategy for enhancing this compound production in plant cell cultures. mdpi.com

Various elicitors, including yeast extract, methyl jasmonate (MeJA), and coronatine (B1215496), have been shown to be effective. mdpi.com For instance, in cell suspensions of Satureja khuzistanica, MeJA and coronatine significantly improved the production of the this compound. In hairy root cultures of Salvia bulleyana, MeJA was the most effective elicitor, with a three-day treatment at 100 µM resulting in an almost 100% improvement in phenolic production compared to control cultures. mdpi.com

Table 3: Examples of Elicitation on this compound Production

Plant Culture Elicitor Effect on this compound Production
Satureja khuzistanica cell suspension Methyl Jasmonate (MeJA) Significant improvement
Satureja khuzistanica cell suspension Coronatine Significant improvement
Salvia bulleyana hairy roots Methyl Jasmonate (MeJA) ~100% improvement

This table is generated based on data from multiple sources. mdpi.com

Molecular Mechanisms and Cellular Interactions of the Rosmarinate Anion

Fundamental Mechanisms of Radical Scavenging by the Rosmarinate (B7790426) Anion

The direct antioxidant activity of the rosmarinate anion involves its ability to neutralize reactive free radicals. researchgate.netnih.gov This is accomplished through several distinct chemical pathways, with their relative importance depending on factors such as the nature of the radical and the surrounding solvent environment. rsc.orgmdpi.com Computational studies have investigated four primary mechanisms: Hydrogen Atom Transfer (HAT), Proton Loss (PL), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). researchgate.netrsc.orgrsc.org Among these, the HAT mechanism is generally considered the most significant for the this compound. researchgate.netrsc.org

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant's hydroxyl group to a free radical, effectively neutralizing the radical. mdpi.comni.ac.rs This process is characterized by the homolytic rupture of an O-H bond. mdpi.com For the this compound, HAT is considered the decisive and most favorable radical scavenging pathway in both aqueous and lipid-mimicking environments. researchgate.netrsc.org

Table 1: Kinetic Data for Radical Scavenging by this compound via HAT in Water
Radical SpeciesOverall Rate Coefficient (kapp)
Hydroperoxyl (HOO•)1.84 × 10³ M⁻¹ s⁻¹ researchgate.netrsc.orgrsc.org
Methylperoxyl (CH₃OO•)4.49 × 10³ M⁻¹ s⁻¹ researchgate.netrsc.orgrsc.org

The Proton Loss (PL) mechanism, also known as Sequential Proton-Loss Electron-Transfer (SPLET) when it is the first step of a two-step process, involves the initial deprotonation of the antioxidant to form an anion. mdpi.com This is followed by the transfer of an electron to the free radical. This pathway is highly dependent on the solvent, as it can only occur in ionizing solvents. mdpi.com

For the this compound, which already exists as an anion in physiological pH, further proton loss is generally unfavorable. rsc.org Theoretical calculations show that PL reactions with both hydroperoxyl (HOO•) and methylperoxyl (CH₃OO•) radicals have large, positive Gibbs free energy (ΔrG⁰) values, indicating they are not spontaneous. rsc.org For instance, the lowest ΔrG⁰ value for a PL reaction with the HOO• radical in water was found to be 44.4 kcal mol⁻¹, significantly higher than that of the HAT mechanism. rsc.org Therefore, the PL mechanism is not considered a significant contributor to the radical scavenging activity of the this compound. researchgate.netrsc.org

In the Single Electron Transfer (SET) mechanism, the antioxidant donates a single electron to the free radical, resulting in the formation of an antioxidant radical cation and a radical anion. mdpi.comrsc.org The newly formed species are generally more stable and less reactive than the original radical. mdpi.com The feasibility of this process is influenced by factors such as the ionization potential of the antioxidant and the electron affinity of the radical. mdpi.comsioc-journal.cn

While the SET pathway is a recognized antioxidant mechanism, it is not the primary route for the this compound's activity. researchgate.netrsc.org The Gibbs free energy for SET reactions is generally higher than for HAT, making it a less favorable pathway. rsc.org The solvent plays a crucial role; polar solvents like water are more conducive to SET than non-polar environments. rsc.orguni-regensburg.de However, even in water, the HAT and Radical Adduct Formation (RAF) reactions are kinetically more favorable for the this compound than the SET process. rsc.org

The Radical Adduct Formation (RAF) mechanism involves the direct addition of the antioxidant molecule to the free radical, forming a stable, non-radical adduct. mdpi.com This pathway can compete with the HAT mechanism, depending on the chemical structure of the antioxidant and the radical. rsc.org

For the this compound, RAF reactions are considered thermodynamically and kinetically favorable, competing with the dominant HAT pathway. rsc.orgrsc.org Optimized structures of the transition states for RAF reactions between the this compound and both HOO• and CH₃OO• radicals have been calculated, confirming its viability. researchgate.netresearchgate.net Along with HAT, RAF is considered a more likely scavenging route for the this compound than PL and SET mechanisms. rsc.org

Single Electron Transfer (SET) Processes

Chelation of Metal Ions by the this compound

Beyond direct radical scavenging, the this compound exerts indirect antioxidant effects by chelating transition metal ions, particularly iron. researchgate.netrsc.orgrsc.org By binding to metal ions like iron(II) and iron(III), the this compound can prevent them from participating in pro-oxidant reactions, such as the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH). rsc.orgrsc.orgmdpi.com

The this compound can effectively form stable complexes with both ferrous ([Fe(II)(H₂O)₆]²⁺) and ferric ([Fe(III)(H₂O)₆]³⁺) ions in aqueous environments. researchgate.netrsc.orgrsc.orgnih.gov This chelation process is thermodynamically favorable and spontaneous, characterized by large negative Gibbs free energy (ΔrG⁰) values and high formation constants (Kf). researchgate.netrsc.org

Table 2: Metal Ion Chelation by this compound
Metal IonInteraction CharacteristicFavorable Binding Sites
Ferrous Ion (Fe(II))Favorable and spontaneous chelation researchgate.netrsc.orgrsc.orgO5, site-1, site-2 researchgate.netrsc.orgrsc.org
Ferric Ion (Fe(III))Favorable and spontaneous chelation researchgate.netrsc.orgrsc.orgO5, site-1, site-2 researchgate.netrsc.orgrsc.org

Complex Formation and Stability

The this compound demonstrates a significant capacity for forming stable complexes with various metal ions, a characteristic rooted in its molecular structure which allows it to act as a chelating agent. This interaction is thermodynamically favorable and plays a crucial role in its biochemical activities. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the chelate effect.

Theoretical studies using density functional theory (DFT) have provided insights into the complexation of the rosmarinate mono-anion (RA⁻) with aqueous iron ions, specifically [Fe(II)(H₂O)₆]²⁺ and [Fe(III)(H₂O)₆]³⁺. researchgate.netrsc.org The formation of these complexes is a spontaneous and favorable process, characterized by large negative Gibbs free energy values (ΔrG⁰). researchgate.net The this compound can coordinate with the metal ion in both monodentate and bidentate fashions, with the catechol moiety being a primary site of interaction. rsc.orgresearchgate.net Bidentate chelation, where two donor atoms from the ligand bind to the central metal ion, results in the formation of a ring structure. This "chelate effect" significantly enhances the thermodynamic stability of the complex compared to coordination with non-chelating ligands. shodhsagar.com The formation of five- or six-membered rings is particularly favorable, contributing to the high stability constants observed for these complexes. shodhsagar.com

Table 1: Factors Influencing the Stability of this compound-Metal Complexes

Factor Description Impact on Stability Source
Chelate Effect The formation of a ring structure by a bidentate or polydentate ligand binding to a central metal ion. Significantly increases the thermodynamic stability of the complex compared to monodentate ligands. shodhsagar.com
Thermodynamics The spontaneity of the complex formation reaction, measured by Gibbs free energy (ΔG). Large negative ΔG values indicate a more favorable and stable complex formation. researchgate.netshodhsagar.com
Ligand Charge The anionic nature of the rosmarinate allows for strong electrostatic interaction with cationic metal ions. Higher ligand charge generally leads to the formation of a stronger, more stable bond. shodhsagar.com
Metal Ion The nature of the metal ion (e.g., charge, size, class). The this compound forms stable complexes with pro-oxidant metals like Fe(II) and Fe(III). researchgate.netresearchgate.net

Interactions of the this compound with Biomacromolecules

Protein Binding and Conformational Changes (e.g., Bovine Serum Albumin)

The this compound readily interacts with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), which are major transport proteins in the bloodstream. This interaction primarily involves the formation of a non-covalent, ground-state complex. nih.gov Spectroscopic studies have revealed that the binding of the this compound to BSA leads to the quenching of the protein's intrinsic fluorescence, which is a key indicator of complex formation. nih.gov

The binding is characterized by a high affinity, with a binding constant (K) for the BSA-rosmarinate complex calculated to be 4.18 × 10⁴ L·mol⁻¹ at 298 K. nih.gov Thermodynamic analysis indicates that the binding process is driven primarily by hydrophobic forces and hydrogen bonding. nih.gov Site marker competition experiments have identified that the this compound preferentially binds to Sudlow's site I, a major drug-binding pocket located in subdomain IIA of the albumin. nih.govresearchgate.net The distance between the bound this compound and the tryptophan residue (Trp-212) in BSA has been estimated to be 3.12 nm, based on Förster's theory of non-radiation energy transfer. nih.gov

Crucially, this binding event induces conformational changes in the secondary structure of the albumin protein. nih.govresearchgate.net Techniques such as circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy have confirmed these structural alterations. nih.gov The changes in the protein's conformation can affect its physiological functions and the way it interacts with other molecules. Transferred Nuclear Overhauser Effect (tr-NOE) experiments have further elucidated the specific conformation that the this compound adopts when it is in the bound state within the protein's binding pocket. nih.gov

Table 2: Binding and Conformational Data for this compound Interaction with Serum Albumin

Parameter Finding Technique(s) Used Source(s)
Binding Mechanism Formation of a ground-state complex; static quenching is the major component. Fluorescence Spectroscopy nih.govresearchgate.net
Binding Constant (K) 4.18 × 10⁴ L·mol⁻¹ (for BSA at 298 K) Fluorescence Spectroscopy nih.gov
Number of Binding Sites (n) Approximately 1 Fluorescence Spectroscopy nih.gov
Primary Binding Location Sudlow's Site I (Subdomain IIA) Site Marker Competitive Experiments nih.govresearchgate.net
Driving Forces Hydrophobic interactions and hydrogen bonds Thermodynamic Analysis nih.gov
Conformational Changes Alterations in the secondary structure (α-helix, β-sheet content) of the protein are observed. Circular Dichroism (CD), FT-IR Spectroscopy, UV-vis Absorption nih.govresearchgate.net
Bound Ligand Conformation The specific geometry of the anion in the bound state has been determined. Transferred NOE (tr-NOESY) nih.gov

Interaction with Lipids and Membrane Systems

The interaction of the this compound with lipids and membrane systems is governed by physicochemical principles, particularly electrostatic forces. As an anion, it can interact with the charged headgroups of phospholipids (B1166683) that constitute biological membranes. The outer leaflet of bacterial membranes is rich in anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin, making them potential targets for interaction. mdpi.com In contrast, in eukaryotic cells, anionic lipids like phosphatidylserine (B164497) (PS) are typically located on the inner leaflet of the plasma membrane. nih.gov

Studies using model membrane systems, such as Langmuir monolayers, have provided insights into these interactions. Research on similar phenolic anions has shown that they can interact with both zwitterionic (e.g., dipalmitoylphosphatidylethanolamine, DPPE) and anionic (e.g., dipalmitoylphosphatidylglycerol, DPPG) phospholipid monolayers. mdpi.com These interactions can lead to changes in the physical state of the membrane, such as altering the packing of lipid molecules and modifying the elasticity of the monolayer. mdpi.com For instance, electrostatic interactions between phenolate (B1203915) anions and the positively charged amino group of DPPE can draw lipid molecules closer, increasing lipid packing. mdpi.com Conversely, electrostatic repulsion between the anion and the negatively charged headgroups of anionic lipids can expand the monolayer and decrease lipid packing. mdpi.com

Molecular dynamics simulations studying the behavior of other anions, like the superoxide (B77818) anion (·O₂⁻), near phospholipid bilayers show that a negatively charged membrane surface can create a repulsive effect, decreasing the concentration of the anion near the membrane. mdpi.com However, the complexity of a biological membrane, including the presence of different lipid species and embedded proteins, creates a varied landscape for potential interactions. The ability of the this compound to modulate membrane properties through these interactions could influence the function of membrane-bound proteins and signaling complexes.

Modulation of Cellular Signaling Pathways by the this compound (Non-Clinical Focus)

Influences on Oxidative Stress Responses

The this compound modulates cellular responses to oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism but can cause damage to lipids, proteins, and DNA at high concentrations. nih.gov However, at lower, physiological levels, ROS act as critical signaling molecules in a process known as redox signaling. nih.govnih.gov

A primary mechanism by which the this compound influences oxidative stress is through its metal-chelating activity. researchgate.netresearchgate.net It forms stable complexes with transition metals like iron and copper. researchgate.net This is significant because these free metal ions can catalyze the formation of the highly destructive hydroxyl radical (·OH) from less reactive ROS like H₂O₂ via the Fenton reaction. By sequestering these ions, the this compound effectively prevents this catalytic cycle, thereby reducing the burden of the most damaging ROS. researchgate.netresearchgate.net

Cellular defense against oxidative stress involves the activation of specific signaling pathways that lead to the expression of antioxidant genes. Key transcription factors in this response include Nuclear factor erythroid 2-related factor 2 (Nrf2) and Activator protein-1 (AP-1). researchgate.netmdpi.com ROS can activate these pathways, for example, by oxidizing specific cysteine residues on the Nrf2 inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes. mdpi.com By modulating the cellular redox environment through its direct antioxidant and metal-chelating properties, the this compound can influence the activation state of these protective signaling cascades.

Regulatory Effects on Inflammatory Signaling at the Cellular Level (e.g., NF-κB Pathway)

The this compound exerts significant regulatory effects on inflammatory signaling pathways at the cellular level, most notably through its modulation of the Nuclear Factor-kappa B (NF-κB) cascade. nih.gov NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.govbibliotekanauki.pl

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

Research demonstrates that the this compound can interrupt this pathway at multiple key points. It has been shown to inhibit the activity of the IKK complex, thereby preventing the initial phosphorylation of IκBα. nih.gov It also suppresses the phosphorylation of the p65 subunit of NF-κB and IκB-α itself. mdpi.comnih.gov This action stabilizes the NF-κB/IκBα complex in the cytoplasm and effectively suppresses the translocation of the active p65 subunit to the nucleus. nih.gov Furthermore, studies indicate that the this compound can down-regulate upstream components of the pathway, such as Toll-like receptor 4 (TLR4) and its associated signaling factors (MyD88, TRAF6), further dampening the inflammatory response. nih.gov By inhibiting the MAPK/NF-κB signaling cascade, the this compound leads to a marked reduction in the production of pro-inflammatory mediators. researchgate.net

Table 3: Molecular Targets of the this compound within the NF-κB Signaling Pathway

Molecular Target Effect of this compound Consequence Source(s)
Toll-like Receptor 4 (TLR4) Dose-dependently decreases TLR4 level. Interdicts inflammatory response at the receptor level. nih.gov
IκB Kinase (IKK) Inhibits kinase activity. Prevents the phosphorylation and subsequent degradation of IκBα. nih.gov
IκBα Inhibits phosphorylation. Prevents degradation, keeping NF-κB sequestered in the cytoplasm. mdpi.comnih.gov
NF-κB (p65 subunit) Inhibits phosphorylation and nuclear translocation. Prevents binding to DNA and transcription of pro-inflammatory genes. nih.gov
Downstream Gene Products Decreases expression of IL-1β, IL-6, TNF-α, iNOS. Reduces the overall cellular inflammatory response. nih.govresearchgate.net

Pro-oxidant Considerations of the this compound under Specific Biochemical Conditions

While the this compound is predominantly recognized for its antioxidant properties, under certain biochemical circumstances, it can exhibit pro-oxidant activity. This paradoxical behavior is largely dependent on the surrounding chemical environment, particularly the presence of transition metal ions.

Context-Dependent Redox Behavior

The redox behavior of the this compound is not absolute and can be influenced by various factors, leading to either antioxidant or pro-oxidant outcomes. A significant factor in this context-dependent activity is the presence of transition metals like iron and copper. nih.govnih.gov Rosmarinic acid and its constituent, caffeic acid, have been shown to produce reactive oxygen species (ROS) in the presence of these metals. nih.govsfu-kras.ru

The pro-oxidant activity can be initiated through the reduction of transition metals by the this compound. For instance, the reduction of Fe(III) to Fe(II) can catalyze Fenton-like reactions, which in turn generate highly reactive hydroxyl radicals. rsc.orgresearchgate.net This metal-reducing capability is a key aspect of its potential to shift from an antioxidant to a pro-oxidant. nih.gov Studies have demonstrated that a complex of rosmarinic acid and iron can inactivate aconitase, an enzyme highly sensitive to oxidative stress, through an iron-dependent mechanism. nih.govsfu-kras.ru This inactivation is attributed to the generation of superoxide anions mediated by the rosmarinic acid/iron complex. nih.govsfu-kras.ru

Furthermore, the pro-oxidant risk of the this compound is particularly notable in the presence of superoxide anions, which can enhance the reduction of Fe(III) to Fe(II) complexes. rsc.orgresearchgate.net In contrast, in the presence of ascorbate (B8700270) anions as reducing agents, the this compound does not appear to enhance this reduction process. rsc.orgresearchgate.net This highlights the nuanced and context-dependent nature of the this compound's redox activity.

Interaction with Superoxide Anions and Ascorbate Anions

Superoxide Anions: The presence of superoxide anions can significantly amplify the pro-oxidant potential of the this compound. rsc.orgresearchgate.net Theoretical studies suggest that the pro-oxidant risk of the this compound becomes remarkable when superoxide anions are present. rsc.orgresearchgate.netresearchgate.net This is because the superoxide anion can act as a reducing agent for the Fe(III)-rosmarinate complex, facilitating the regeneration of Fe(II) and perpetuating the Fenton reaction cycle, leading to increased production of reactive oxygen species. rsc.orgresearchgate.net Experimental evidence supports this, showing that rosmarinic acid in the presence of iron leads to the generation of superoxide anions, which was confirmed by direct spectrophotometric determination. nih.govsfu-kras.ru This rosmarinic acid/iron-mediated production of superoxide was also implicated in the inactivation of aconitase. nih.govsfu-kras.ru

Ascorbate Anions: In contrast to its interaction with superoxide, the presence of ascorbate anions seems to mitigate the pro-oxidant activity of the this compound. rsc.orgresearchgate.net When ascorbate anions are the reducing agents, the this compound does not enhance the reduction of Fe(III) to Fe(II). rsc.orgresearchgate.net This suggests that in a biological environment rich in ascorbate, the potential for the this compound to act as a pro-oxidant may be diminished. Ascorbate itself is a potent antioxidant that can regenerate other antioxidants. mdpi.com

Table 1: Influence of Biochemical Context on this compound Redox Activity

Condition Interacting Species Observed Effect on this compound Outcome
Presence of Transition Metals (Fe³⁺) This compound Reduction of Fe³⁺ to Fe²⁺ Pro-oxidant activity via Fenton-like reactions rsc.orgresearchgate.net
Presence of Superoxide Anions (O₂⁻) Rosmarinate-Fe³⁺ Complex Enhanced reduction of the complex Amplified pro-oxidant risk rsc.orgresearchgate.netresearchgate.net
Presence of Ascorbate Anions Rosmarinate-Fe³⁺ Complex No enhancement of reduction Mitigation of pro-oxidant activity rsc.orgresearchgate.net

Advanced Analytical Methodologies for Rosmarinate Anion Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of the rosmarinate (B7790426) anion from complex matrices. Various chromatographic methods offer distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of the rosmarinate anion. phcogj.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separation. phcogj.comresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solution, often acidified with formic or orthophosphoric acid, and an organic solvent like acetonitrile (B52724) or methanol. phcogj.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 330 nm, which corresponds to the UV absorption maximum of rosmarinic acid. phcogj.comresearchgate.net

Anion exchange chromatography is another variant that separates molecules based on their net surface charge. bio-rad.com This technique uses a positively charged ion exchange resin that has an affinity for negatively charged molecules like the this compound. bio-rad.com By manipulating the pH of the buffer, the charge of the protein of interest can be controlled, allowing for its binding to the resin and subsequent separation from other components. bio-rad.com

The versatility of HPLC allows for its application in various sample types, from plant extracts to biological fluids. phcogj.comresearchgate.net Method validation is crucial to ensure the reliability of the results, encompassing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). phcogj.com

Table 1: HPLC Methods for this compound Analysis
ParameterMethod 1Method 2
Column Reversed-phase C18 phcogj.comReversed-phase C18 researchgate.net
Mobile Phase 0.1% formic acid and acetonitrile (isocratic) phcogj.comMethanol/water with orthophosphoric acid (gradient) researchgate.net
Flow Rate 0.5 mL/min phcogj.comNot specified
Detection 330 nm phcogj.comPhotodiode array detector researchgate.net
Linearity (r²) 0.9933 phcogj.comNot specified
Accuracy 101.00 ± 6.43% phcogj.comNot specified
Precision (CV) 6.36% phcogj.comNot specified

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and heightened sensitivity. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm) and operation at higher pressures. UHPLC is particularly advantageous for the analysis of complex samples containing a multitude of compounds. mdpi.com When coupled with mass spectrometry, UHPLC-MS provides a powerful tool for the comprehensive profiling of phytochemicals, including the this compound and its derivatives, in various extracts. mdpi.commdpi.com The rapid separation capabilities of UHPLC can significantly reduce analysis time, with many polyphenols being resolved within a short timeframe. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While the direct analysis of the non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without derivatization, GC-MS is a valuable tool for the analysis of volatile compounds that may be present alongside the this compound in plant extracts. d-nb.inforesearchgate.net For instance, GC-MS has been used to identify and compare the volatile constituents in different parts of plants known to contain rosmarinic acid. d-nb.info The analysis of degradation products of rosmarinic acid has also been performed using GC-MS, which aids in understanding its stability under various conditions. researchgate.net The process typically involves the extraction of volatile components, often by steam distillation, followed by separation on a GC column and identification based on their mass spectra. d-nb.info

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective method for the quantification of the this compound compared to HPLC. researchgate.netresearchgate.net This technique involves spotting the sample extract onto a TLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the amount of the this compound by measuring the absorbance of the spot at a specific wavelength using a densitometer. researchgate.netnih.gov The mobile phase often consists of a mixture of solvents like toluene, ethyl acetate, and formic acid. researchgate.net Validation of the method is essential to ensure its accuracy and precision. researchgate.net

Table 2: TLC-Densitometry Methods for this compound Quantification
ParameterMethod 1Method 2
Stationary Phase TLC plates of silica (B1680970) gel 60 F254 nih.govHPTLC silica gel 60 F254 plates researchgate.net
Mobile Phase Toluene/ethyl formate/formic acid (7:4:1 v/v/v) researchgate.netToluene, ethyl acetate, formic acid, and water (3:3:1:0.2 v/v/v/v) researchgate.net
Detection Wavelength 330 nm researchgate.net366 nm (UV) researchgate.net
Linearity (r²) Not specified0.99999 researchgate.net
Repeatability (CV) Not specified0.93% researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of the this compound and for its quantification.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.govmdpi.com When coupled with a separation technique like HPLC or UHPLC, it becomes a highly sensitive and selective method for the analysis of the this compound in complex mixtures. mdpi.comunime.it

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further by allowing for the structural elucidation of compounds. wikipedia.org In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgchromatographyonline.com This fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for confirming its identity. For the this compound, which has a deprotonated molecular ion [M-H]⁻ at m/z 359, characteristic fragment ions can be observed in the MS/MS spectrum. mdpi.com For instance, a common fragment ion at m/z 179 is often observed, corresponding to the caffeic acid moiety. mdpi.com This technique is crucial for differentiating the this compound from other isomers or compounds with similar masses. mdpi.comnih.gov

Table 3: Mass Spectrometry Data for this compound
Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
Negative Electrospray Ionization (ESI-)359.08179.03 mdpi.com
Positive Electrospray Ionization (ESI+)361.0918163 nih.gov
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the structural elucidation and quantitative analysis of organic compounds. mdpi.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. mdpi.com

In the study of the this compound, NMR spectroscopy is instrumental for confirming its molecular structure. arjonline.orgresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, can be employed to unequivocally assign all the proton and carbon signals, thereby verifying the connectivity and stereochemistry of the molecule. arjonline.org

Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration of the this compound without the need for an identical analyte-specific reference standard. mdpi.com By comparing the integral of a specific signal from the this compound to that of a known amount of an internal standard, its concentration can be accurately calculated. mdpi.com

NMR Data for Rosmarinic Acid (the protonated form of the anion):

NucleusChemical Shift (ppm)
¹H NMR (in CD₃OD)See reference for detailed assignments arjonline.org
¹³C NMR (in CD₃OD)See reference for detailed assignments arjonline.org

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions.

UV-Visible Spectrophotometry for Detection

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

The this compound exhibits characteristic absorption bands in the UV region, which can be utilized for its detection and quantification. researchgate.net A common method involves measuring the absorbance at its maximum wavelength (λmax). However, the selectivity of direct UV spectrophotometry can be limited in complex mixtures where other compounds may also absorb at similar wavelengths. To enhance selectivity, methods have been developed that involve the formation of a complex between the this compound and a metal ion, such as Zr⁴⁺, which results in a shift of the absorption maximum to a longer wavelength, reducing interferences. researchgate.net

Spectrophotometric Data for Rosmarinate Analysis:

MethodλmaxMolar Absorptivity (ε)
Direct UV in Methanol~328 nm and ~290 nm researchgate.netNot specified
Zirconium (IV) Complex362 nm researchgate.net2.66 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.net

Other Advanced Analytical Techniques

Beyond the primary methods, other advanced analytical techniques offer complementary or alternative approaches for the analysis of the this compound.

Capillary Electrophoresis (CE) for Anion Analysis

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in a narrow-bore fused-silica capillary under the influence of a high electric field. It is particularly well-suited for the analysis of small ions and requires only minimal sample and buffer volumes. lcms.cz

For the analysis of the this compound, CE provides a rapid and efficient separation from other anions present in a sample. nih.gov The technique can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), for sensitive and selective detection. nih.gov The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, which can be optimized to achieve the desired resolution. nih.gov

Ion Chromatography (IC) for Organic Anion Measurement

Ion chromatography (IC) is a form of liquid chromatography that utilizes an ion-exchange resin to separate ions based on their affinity to the stationary phase. tudelft.nlinnovatechlabs.com It is a robust and reliable technique for the determination of a wide range of inorganic and organic anions in various sample matrices. unil.ch

In the context of this compound analysis, IC can be employed for its separation and quantification. tudelft.nl The system typically consists of an HPLC pump, an injection valve, a guard column, a separator column, a suppressor, and a conductivity detector. tudelft.nlinnovatechlabs.com The suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the detection for the analyte ions. tudelft.nl IC can be used for routine analysis of the this compound in samples where a high degree of separation from other ionic species is required. metrohm.comumces.edu

Method Development and Validation for Diverse Research Matrices

The accurate quantification of this compound in various biological and environmental samples is crucial for understanding its biosynthesis, pharmacological activities, and ecological roles. This necessitates the development and validation of robust analytical methods tailored to specific research matrices, including plant tissues and cell cultures.

Extraction Methodologies from Plant Tissues and Cell Cultures

The initial and one of the most critical steps in the analysis of this compound from plant materials and in vitro cultures is its efficient extraction from the complex matrix. The choice of extraction method significantly impacts the final yield and purity of the analyte. Various techniques, ranging from conventional solvent extraction to modern, technologically advanced methods, have been developed and optimized for this purpose.

Conventional solid-liquid extraction remains a fundamental technique. The selection of an appropriate solvent system is paramount. Aqueous-organic solutions, particularly those containing ethanol (B145695) or methanol, have been shown to be effective for extracting phenolic compounds like rosmarinic acid from Lamiaceae plants. researchgate.net For instance, a reflux extraction using 70% ethanol has been employed for extracting rosmarinic acid from Orthosiphon stamineus. mdpi.com

To enhance extraction efficiency and reduce extraction time and solvent consumption, several advanced methodologies have been investigated. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates mechanical stress, leading to cell disruption and enhanced release of intracellular components, including the this compound. scielo.org.mxnih.gov This method has been shown to be highly effective, with one study reporting a yield of 86.3 ± 4.1 mg of rosmarinic acid per gram of dry weight from Melissa officinalis under optimal conditions. researchgate.net The efficiency of UAE is influenced by several factors, including ultrasound frequency, power, extraction time, and solvent composition. nih.govmdpi.com For example, in the extraction from Plectranthus scutellarioides leaves, the highest yield was achieved using pure ethanol at an ultrasound frequency of 30 kHz for 45 minutes. mdpi.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix directly. nih.govmdpi.com This rapid and localized heating leads to the rupture of plant cells and subsequent release of the target compounds into the solvent. nih.gov MAE has been successfully applied for the extraction of rosmarinic acid from various plants, including Rosmarinus officinalis. nih.gov Optimization of parameters such as microwave power, irradiation time, and solvent composition is crucial for maximizing the extraction yield. nih.gov One study found that using a polyethylene (B3416737) glycol (PEG-400)-based MAE could efficiently extract rosmarinic acid from rosemary leaves in a very short time (20 seconds). nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.com Due to its non-polar nature, pure supercritical CO2 is not very efficient in extracting polar compounds like rosmarinic acid. mdpi.comresearchgate.net Therefore, a polar co-solvent, such as ethanol, is often added to the supercritical fluid to enhance its solvating power for the this compound. mdpi.comresearchgate.net The extraction efficiency in SFE is dependent on pressure, temperature, and the percentage of the co-solvent. mdpi.commdpi.com For instance, in the extraction from Rosmarinus officinalis, optimal conditions were found to be 150 bar pressure, 80°C temperature, and 15% ethanol as a co-solvent. mdpi.comcumbria.ac.uk

Solid-Phase Extraction (SPE) is often used as a clean-up and fractionation step after the initial extraction to isolate and concentrate the this compound from the crude extract. mdpi.comtaylors.edu.myresearchgate.netnih.gov This technique utilizes a solid sorbent, typically a reversed-phase material like C18, to retain the target compound while allowing interfering substances to pass through. mdpi.commdpi.comtaylors.edu.my The retained this compound can then be eluted with a suitable solvent system. For example, a C18 SPE cartridge has been used to increase the content of rosmarinic acid from 10% to 27% w/w from an Orthosiphon stamineus crude extract. taylors.edu.myresearchgate.net

Plant Tissue and Cell Cultures represent an alternative and controlled source for the production of this compound. nih.govresearchgate.netfao.orgnih.govfao.org Callus and cell suspension cultures of various plant species, including Coleus blumei and Salvia officinalis, have been shown to produce significant amounts of rosmarinic acid. nih.govfao.org Extraction from these cultures typically involves separating the cells from the culture medium followed by the application of the extraction methods described above. The production of rosmarinic acid in cell cultures can be influenced by the composition of the culture medium, highlighting the need for optimized culture and extraction protocols. nih.gov

Table 1: Comparison of Different Extraction Methods for Rosmarinic Acid

Table 2: Compound Names Mentioned in the Article

Computational Chemistry and Structure Activity Relationship Studies of the Rosmarinate Anion

Theoretical Modeling of Rosmarinate (B7790426) Anion Structure and Reactivity

Theoretical models are instrumental in understanding the geometry and reactive nature of the rosmarinate anion. These models allow for the prediction of its behavior in various chemical environments.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the this compound.

Researchers have utilized DFT calculations to optimize the geometrical structure of the this compound. mdpi.comresearchgate.net Common methods include the B3LYP functional combined with basis sets like 6-311+G(d,p). mdpi.comresearchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles of the anion in its ground state. semanticscholar.org For instance, upon deprotonation of the carboxylic acid group to form the this compound, significant changes in the bond lengths and angles of the carboxylate group are observed compared to the neutral rosmarinic acid molecule. researchgate.net

DFT is also employed to calculate thermochemical parameters that are crucial for understanding the antioxidant activity of the this compound. These parameters include bond dissociation energy (BDE), which relates to the hydrogen atom transfer (HAT) mechanism, and proton affinity (PA), which is relevant to the proton loss mechanism. Studies have shown that the BDEs of the phenolic hydroxyl groups are key indicators of the radical scavenging potential of the this compound.

Furthermore, DFT calculations at levels such as M05-2X/6-311++G(2df,2p) have been used to explore the reaction mechanisms of the this compound with free radicals like the hydroperoxyl radical (HOO•) and the methylperoxyl radical (CH3OO•). researchgate.net These studies investigate various antioxidant pathways, including formal hydrogen transfer (FHT), radical adduct formation (RAF), single electron transfer (SET), and proton loss (PL). researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

DFT FunctionalBasis SetApplication
B3LYP6-311+G(d,p)Optimized geometrical structures, atomic charges, dipole moments, energies, vibrational and NMR spectra. mdpi.comresearchgate.net
M05-2X6-311++G(2df,2p)Free radical scavenging activities, thermochemical parameters (BDE, PA), reaction mechanisms (HAT, RAF). researchgate.net
B3LYP6-311G(d)Scavenging activity against ROO• radicals. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. nih.gov This technique has been applied to understand how the this compound interacts with other molecules, including proteins and lipid membranes. researchgate.net

For example, MD simulations can be used to investigate the binding of the this compound to proteins like bovine serum albumin (BSA). These simulations, often combined with molecular docking, can identify the specific binding sites and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. Such studies have shown that the this compound can bind to site-1 (subdomain IIA) of BSA.

MD simulations are also valuable for studying the interaction of the this compound with lipid bilayers, providing insights into its ability to penetrate cell membranes and exert its biological effects. Additionally, simulations can explore the behavior of the this compound in different solvent environments, which is crucial for understanding its reactivity in biological systems. researchgate.net The use of force fields like OPLS-AA and CL&P in software packages such as GROMACS allows for the modeling of these complex interactions. nih.gov

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis of the this compound

The electronic structure of the this compound dictates its chemical reactivity and is a key focus of computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.commdpi.com

For the this compound, the HOMO is primarily distributed over the catechol rings, particularly the ortho-hydroxyl groups. mdpi.com This indicates that these sites are the most likely to donate an electron or a hydrogen atom, which is consistent with the known antioxidant mechanisms of phenolic compounds. mdpi.com The LUMO, on the other hand, is generally spread across the conjugated system of the molecule. mdpi.com

The HOMO-LUMO energy gap (ΔE) is an important descriptor of chemical reactivity and stability. mdpi.commdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Computational studies have calculated the HOMO and LUMO energies and the resulting energy gap for the this compound. mdpi.com These values are then used to derive various reactivity descriptors, as shown in the table below. mdpi.com

Table 2: Reactivity Descriptors Calculated from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I = -EHOMOThe energy required to remove an electron from a molecule. mdpi.com
Electron Affinity (A)A = -ELUMOThe energy released when an electron is added to a molecule. mdpi.com
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons. mdpi.commdpi.com
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance of a molecule to change its electron configuration. mdpi.commdpi.com
Chemical Softness (s)s = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity. mdpi.com
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from a molecule. mdpi.commdpi.com
Electrophilicity (ω)ω = μ2 / (2η)A measure of the electrophilic character of a molecule. mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of the this compound with other molecules and for understanding its structure-activity relationships. mdpi.com

When the this compound scavenges a free radical through a hydrogen or electron donation, it is converted into a radical itself. The stability of this newly formed radical is crucial for the antioxidant efficiency of the parent molecule. The distribution of the unpaired electron, known as the spin density, is a key factor in determining this stability. csic.es

DFT calculations are used to determine the spin density distribution in the radical forms of the this compound. These calculations reveal that the spin density is not localized on a single atom but is delocalized over the aromatic rings and the carboxylate group. This delocalization helps to stabilize the radical, making the this compound an effective antioxidant. The spin density is often found to be highest on the oxygen atoms of the catechol moieties from which the hydrogen atom was abstracted. This information is vital for understanding the subsequent reactions of the rosmarinate radical and for predicting which part of the molecule is most reactive.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Intermolecular Interactions Involving the this compound

The biological and chemical activity of the this compound is also governed by its interactions with surrounding molecules. These non-covalent interactions are critical in various contexts, from its solubility to its binding with biological targets.

Computational methods, particularly DFT and MD simulations, are used to study these intermolecular interactions. mdpi.comect-journal.kz DFT calculations can provide detailed information about the geometry and energy of hydrogen bonds formed between the this compound and water molecules or other hydrogen bond donors and acceptors. ect-journal.kz These interactions are fundamental to its solubility and behavior in aqueous environments.

The this compound can also participate in π-π stacking interactions due to its aromatic rings. mdpi.com These interactions are important for its binding to proteins and for the formation of molecular aggregates. mdpi.com Furthermore, as an anion, it can engage in electrostatic interactions with cations and polar molecules. mdpi.com For example, studies have investigated the interactions between the this compound and alkali metal ions, revealing how these interactions affect the electronic structure and antioxidant properties of the molecule. mdpi.com

In the context of drug delivery and materials science, the interaction of the this compound with host molecules or surfaces is of great interest. For instance, the intercalation of the this compound into layered double hydroxides (LDHs) has been studied to develop new hybrid materials with antioxidant properties. mdpi.commdpi.com Computational modeling can help to understand the orientation and interactions of the anion within the LDH layers. mdpi.com

Anion-π Interactions: Theoretical and Experimental Investigations

Anion-π interactions are non-covalent forces that occur between an anion and an electron-deficient aromatic π system. researchgate.net Theoretical and experimental studies have established that these interactions are energetically favorable, with interaction energies estimated to be between 20 and 50 kJ/mol. researchgate.net The phenomenon is gaining significant recognition for its pivotal role in numerous chemical and biological processes. The design of selective anion receptors and channels based on this interaction represents a significant advance in supramolecular chemistry. nih.gov

The this compound possesses two catechol rings, which are aromatic π systems. In theory, the electron-rich nature of the anion could engage in attractive interactions with electron-deficient π systems. Conversely, the aromatic rings of the this compound itself are electron-rich due to the hydroxyl substituents, making them more likely to interact with cations (cation-π interactions) rather than anions. However, the potential for the anionic carboxylate group to interact with a suitable π-acidic surface remains a theoretical possibility. Experimental evidence to specifically confirm the functional relevance of anion-π interactions in the context of the this compound is an area that warrants further investigation. unige.chresearchgate.net Studies have utilized techniques like electrospray tandem mass spectrometry combined with theoretical calculations to demonstrate anion-π interactions in other systems, such as naphthalenediimide transporters, which could serve as a methodological basis for future studies on the this compound. unige.chresearchgate.net

Hydrogen Bonding Networks and Stability in Solution

The stability and behavior of the this compound in solution are profoundly influenced by its hydrogen bonding capabilities. The molecule features multiple functional groups—a carboxylate group and four phenolic hydroxyl groups—that can act as both hydrogen bond donors and acceptors. mdpi.com In aqueous solutions, these groups interact extensively with water molecules, forming a hydration shell around the anion.

Interactions with Inorganic Layered Materials (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs), also known as anionic clays (B1170129), are inorganic materials with positively charged layers capable of intercalating and exchanging anions. mdpi.comresearchgate.net This property makes them effective hosts for immobilizing bioactive anions like the this compound. mdpi.com The intercalation of the this compound into LDH structures serves to protect it from thermal and photochemical degradation and allows for its controlled release. mdpi.com

The process typically involves anion exchange, where the nitrate (B79036) anions present in the LDH precursor are substituted by the rosmarinate anions. mdpi.com The immobilization is often performed in an aqueous suspension where the pH allows for the deprotonation of the carboxylic acid group of rosmarinic acid, facilitating its intercalation into the positively charged LDH interlayers. mdpi.com Studies have shown that the rosmarinate anions can be successfully loaded into Mg-Al type LDHs. mdpi.com Characterization of the resulting LDH-rosmarinate hybrid material confirms the presence of the anion within the interlayer space. The thermal stability of the this compound is enhanced upon intercalation, with its degradation occurring at higher temperatures compared to the pure compound. mdpi.com

The interaction between the guest anion and the host LDH layers is primarily electrostatic. The arrangement and orientation of the intercalated rosmarinate anions within the LDH gallery influence the interlayer distance and the properties of the final hybrid material.

Table 1: Research Findings on this compound-LDH Interactions

Study Focus Key Findings Reference
Immobilization Process The this compound (RA) can be immobilized in Mg-Al-LDH via anion exchange, replacing nitrate anions. The process is pH-dependent, favoring the formation of the carboxylate anion. mdpi.com
Stability Intercalation into LDH layers enhances the thermal stability of the this compound. The hybrid system also provides protection against degradation from exposure to air and light. mdpi.commdpi.com
Host-Guest Interaction The primary interaction is electrostatic between the negatively charged carboxylate group of the this compound and the positively charged metal hydroxide (B78521) layers of the LDH.
Application LDH-rosmarinate hybrids are developed as functional additives for polymers, providing antioxidant and antimicrobial properties to the material. mdpi.com

Structure-Function Relationships of the this compound and its Analogues

The biological and chemical functions of the this compound are intrinsically linked to its molecular structure. mdpi.com Key structural features include the two catechol (3,4-dihydroxyphenyl) rings, the α,β-unsaturated ester linkage, and the carboxylic acid group. mdpi.commdpi.com The antioxidant activity, which is one of its most studied properties, is largely attributed to the catechol moieties. acs.org These ortho-dihydroxy-substituted rings are efficient radical scavengers because they can readily donate a hydrogen atom, forming a stable semiquinone radical that is resonance-stabilized. mdpi.com

Structure-activity relationship (SAR) studies on rosmarinic acid and its derivatives have consistently highlighted the critical role of the free catechol functions. acs.orgnih.gov Modifications to these hydroxyl groups, such as methylation or acylation, generally lead to a decrease in antioxidant activity. The carboxylic acid group, which exists as the carboxylate anion under physiological conditions, influences the molecule's polarity, solubility, and its ability to chelate metal ions. researchgate.netresearchgate.net

Impact of Structural Modifications on Mechanistic Activity

Structural modifications to the this compound can significantly alter its mechanistic activity. The antioxidant mechanism of phenolic compounds is complex, but the number and position of hydroxyl groups are paramount. mdpi.com

Modification of Catechol Groups: The antioxidant capacity is highly dependent on the free hydroxyl groups on the catechol rings. acs.org The formation of quinone derivatives is a key step in the antioxidation mechanism of rosmarinic acid. researchgate.net Any modification that hinders the formation of these intermediates, such as blocking the hydroxyl groups, will diminish its radical scavenging ability.

Esterification/Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or amide creates more lipophilic derivatives. This modification can alter the molecule's interaction with cellular membranes and its distribution in multiphasic systems like oil-in-water emulsions. acs.orgnih.gov For instance, certain amide derivatives of rosmarinic acid have been shown to possess potent antibacterial activity by targeting bacterial cell membranes, a mechanism enhanced by the increased lipophilicity. nih.gov

Homologation of the Side Chain: Extending the carbon chain between the ester and the phenyl ring can also impact activity. Studies on related phenolic compounds have shown that increasing the chain length can enhance antioxidant activity up to a certain point, after which a "cut-off effect" is observed, particularly in emulsified or cellular systems. acs.org

Design of Novel this compound Derivatives for Targeted Research Applications

The this compound serves as a lead compound for the design of novel derivatives with tailored properties for specific research applications. nih.govacs.org By understanding the structure-activity relationships, researchers can synthesize analogues with enhanced potency, selectivity, or improved physicochemical properties. nih.gov

Antibacterial Agents: To combat issues like methicillin-resistant Staphylococcus aureus (MRSA), novel rosmarinic acid derivatives have been synthesized. For example, a series of amide derivatives were created, with compound RA-N8 showing potent activity against MRSA by targeting the bacterial cell membrane. nih.gov This targeted design created a derivative that is non-toxic to human cells and can inhibit and disrupt bacterial biofilms. nih.gov

Enzyme-Modified Derivatives for Improved Properties: Biotransformation has been used to create glycosylated derivatives of rosmarinic acid, such as rosmarinic acid 4-O-α-D-glucopyranoside. This modification was designed to improve properties like water solubility and to evaluate changes in biological activity, such as tyrosinase inhibition for applications in cosmetics. researchgate.net

Table 2: Examples of Designed this compound Derivatives

Derivative Class Structural Modification Targeted Application Key Finding Reference
Amide Derivatives (e.g., RA-N8) Conversion of the carboxylic acid group to various amides. Antibacterial agent against MRSA. Increased lipophilicity enhances interaction with and disruption of the bacterial cell membrane. nih.gov
Ester Derivatives Esterification of the carboxylic acid; modification of hydroxyl positions. Inhibition of Amyloid-β aggregation. Lipophilicity and the presence of a phenolic hydroxyl group are critical for inhibitory activity. nih.gov
Glycosylated Derivatives Enzymatic addition of a glucopyranoside moiety. Tyrosinase inhibition for hypopigmentation. Glycosylation can improve anti-tyrosinase activity compared to the parent compound. researchgate.net
Lipophilic Analogues Elongation of the side-chain and modification of catechol position. Enhanced antioxidant capacity in lipidic media. Homologation of the side chain can increase antioxidant activity. acs.org

Role of the Rosmarinate Anion in Plant Biology and Ecological Interactions

Rosmarinate (B7790426) Anion as a Component of Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a multitude of threats. The rosmarinate anion is a crucial component of these defense mechanisms, which are activated in response to both living (biotic) and non-living (abiotic) stressors. numberanalytics.comnih.gov This specialized metabolite helps plants to deter herbivores, combat pathogens, and withstand harsh environmental conditions. numberanalytics.com

Responses to Biotic Stressors (e.g., Pests, Pathogens)

The production of the this compound is a key defense strategy against a range of biotic threats, including insects and microbial pathogens. nih.gov When a plant is attacked by herbivores or infected by fungi or bacteria, it initiates a defense response that often involves the increased synthesis and accumulation of rosmarinate anions. nih.govbiologiachile.cl For instance, the secretion of rosmarinic acid has been observed in the roots of Ocimum basilicum (basil) when infected by the fungal pathogen Pythium ultimum and during Fusarium attacks in barley. nih.gov

Responses to Abiotic Stressors (e.g., Salinity, Heat, UV Radiation)

In addition to biotic threats, plants are frequently exposed to a variety of abiotic stressors that can negatively impact their growth and development. mdpi.com The this compound plays a protective role in helping plants cope with these environmental challenges, which include salinity, high temperatures, and excessive ultraviolet (UV) radiation. nih.govresearchgate.net

The accumulation of phenolic compounds like the this compound is a common plant response to various abiotic stresses and is considered a key mechanism for enhancing tolerance. researchgate.netnih.gov This protective function underscores the importance of the this compound in plant adaptation to challenging environmental conditions. frontiersin.org

Accumulation and Localization of this compound in Plant Tissues

The synthesis and storage of the this compound are not uniform throughout the plant. Instead, its accumulation is strategically managed, with concentrations varying between different organs and even within the subcellular compartments of individual cells. science.gov This differential distribution reflects the specific roles the anion plays in different parts of the plant.

Differential Distribution within Plant Organs (e.g., Roots, Leaves)

Research has shown that the concentration of the this compound can differ significantly between the roots, stems, leaves, and flowers of a plant. nih.govemanresearch.org For example, in Rosmarinus officinalis (rosemary), the distribution of related phenolic compounds varies across different plant organs, suggesting a functional specialization. nih.gov While the leaves are often a primary site of synthesis and storage due to their exposure to environmental stressors, the roots also play a crucial role, particularly in response to soil-borne pathogens. easysevens.commdpi.com The specific distribution pattern is influenced by the developmental stage of the plant and the environmental conditions it encounters. nih.gov

Table 1: Illustrative Distribution of this compound in Plant Organs This table provides a generalized representation of where the this compound might be found in higher concentrations within a plant, based on its known functions. Actual concentrations can vary significantly between species and under different conditions.

Plant OrganPrimary Function Related to this compoundExpected Relative Concentration
Leaves Defense against herbivores and pathogens, protection from UV radiation.High
Roots Defense against soil-borne pathogens, response to abiotic soil stress.Moderate to High
Stems Transport and structural defense.Low to Moderate
Flowers Protection of reproductive structures.Moderate

Subcellular Compartmentalization of the this compound

Within the plant cell, the this compound is not freely distributed but is localized to specific compartments. science.gov The primary site of accumulation is the vacuole, a large, membrane-bound organelle that serves as a storage reservoir for various metabolites. mdpi.com This compartmentalization is crucial for several reasons. It prevents the potentially cytotoxic effects of high concentrations of the anion on other cellular processes and allows for its rapid release when the plant is under attack. usp.br The transport of the this compound into the vacuole is an active process, mediated by specific transporter proteins located on the vacuolar membrane (tonoplast). usp.br

Other locations within the cell where enzymes for rosmarinic acid biosynthesis and related metabolic activities are found include the cytoplasm and the endoplasmic reticulum. weizmann.ac.ilprotocols.io This complex subcellular organization ensures the efficient production, storage, and mobilization of the this compound as part of the plant's dynamic response to its environment. researchgate.net

Physiological Functions of the this compound in Plant Development and Adaptation

The ability of a plant to produce and accumulate the this compound is an adaptive trait that enhances its fitness in a competitive natural environment. wur.nl By protecting against a wide array of stressors, the this compound allows the plant to allocate more resources to growth and reproduction. emanresearch.org Furthermore, the regulation of its biosynthesis is intertwined with various plant hormone signaling pathways, indicating its integration into the broader network of developmental and adaptive responses. jpmb-gabit.ir For example, post-harvest application of rosmarinic acid has been shown to delay ripening in tomato fruits by influencing ethylene (B1197577) production and strengthening the antioxidant system, highlighting its role in developmental processes. nih.gov

Table 2: Summary of Research Findings on the this compound's Role

Research FocusKey FindingImplication for Plant Biology
Biotic Stress Response Increased accumulation in response to pathogens and pests. nih.govActs as a chemical defense, enhancing plant resistance.
Abiotic Stress Response Scavenges reactive oxygen species induced by stressors like salinity and UV radiation. nih.govnih.govProtects against oxidative damage and improves stress tolerance.
Tissue Distribution Differential accumulation in leaves and roots. nih.govStrategic allocation of defensive compounds to vulnerable organs.
Subcellular Localization Primarily stored in the vacuole. mdpi.comSequesters the anion to prevent cytotoxicity and allows for rapid mobilization.
Developmental Role Can influence processes like fruit ripening. nih.govParticipates in the regulation of plant development and senescence.

Contribution to Plant Antioxidant Status

The this compound is a powerful antioxidant that plays a vital role in protecting plant cells from oxidative damage caused by reactive oxygen species (ROS). mdpi.commdpi.com ROS are by-products of normal oxygen metabolism, but their production can increase dramatically under environmental stress, leading to cellular damage. mdpi.comugent.be The antioxidant capacity of the this compound stems from its chemical structure, which allows it to neutralize free radicals and modulate the plant's endogenous antioxidant systems. mdpi.com

The primary mechanisms by which the this compound contributes to antioxidant status include:

Direct Free Radical Scavenging: The chemical structure of the this compound, particularly the hydroxyl groups on its aromatic rings, enables it to donate hydrogen atoms or electrons to neutralize highly reactive free radicals like hydroxyl and superoxide (B77818) radicals. mdpi.com This process converts the radicals into more stable, less harmful molecules, thereby interrupting oxidative chain reactions. mdpi.com Theoretical studies have confirmed that the hydrogen atom transfer (HAT) mechanism is a decisive factor in its free-radical scavenging ability. researchgate.net

Metal Ion Chelation: The this compound can bind to metal ions, such as iron (Fe). researchgate.net This chelation prevents the metal ions from participating in reactions like the Fenton reaction, which generates highly destructive hydroxyl radicals. By sequestering these ions, the anion helps to prevent the formation of some of the most potent ROS. mdpi.comresearchgate.net

Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, the this compound enhances the plant's own antioxidant defense network. It can upregulate the expression and activity of key antioxidant enzymes that are crucial for detoxifying ROS and maintaining cellular redox balance. mdpi.com This modulation often occurs through the activation of specific regulatory pathways that control the antioxidant response at the genetic level. mdpi.com

The table below summarizes key research findings on the antioxidant activities of the this compound and its related compounds.

Antioxidant Mechanism Key Finding Significance in Plants
Radical Scavenging The anion effectively scavenges hydroxyl and superoxide radicals through a Hydrogen Atom Transfer (HAT) process. mdpi.comresearchgate.netProtects cellular components like DNA, proteins, and lipids from oxidative damage during stress. mdpi.com
Metal Ion Chelation It forms stable complexes with iron ions (Fe³⁺ and Fe²⁺), preventing their participation in ROS-generating reactions. researchgate.netReduces the formation of highly damaging hydroxyl radicals, mitigating a major source of oxidative stress.
Enzyme Modulation Upregulates the expression and activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). mdpi.comEnhances the plant's intrinsic capacity to manage and neutralize reactive oxygen species, providing long-term protection. mdpi.com

Role in Plant Signaling Pathways Related to Stress

Plants, being stationary organisms, have developed complex signaling networks to perceive and respond to environmental stresses such as drought, high salinity, and extreme temperatures. frontiersin.orgnih.gov Reactive oxygen species (ROS), initially known for their damaging effects, are now recognized as critical signaling molecules in these pathways. ugent.befrontiersin.org The this compound, through its antioxidant activity, plays a pivotal role in modulating these stress-related signals.

When plants encounter stress, one of the rapid responses is a change in intracellular conditions, which initiates various signaling cascades to trigger the expression of stress-responsive genes. nih.gov These pathways often involve a crosstalk between signaling compounds like ROS and plant hormones (e.g., abscisic acid, salicylic (B10762653) acid). nih.govnumberanalytics.com

The involvement of the this compound in these signaling pathways includes:

Modulation of ROS Signaling: Environmental stresses lead to an accumulation of ROS, which can act as secondary messengers to activate downstream defense responses. ugent.benih.gov The this compound, by scavenging excess ROS, helps to fine-tune the intensity and duration of these signals. This regulation is crucial because while low levels of ROS are needed for signaling, excessive levels lead to toxicity and cell death. frontiersin.org

Interaction with Transcription Factors: The biosynthesis of phenolic compounds, including the this compound, is controlled by various transcription factors. In Salvia miltiorrhiza, overexpression of the transcription factor SmMYC2 was found to significantly boost the production of phenolic acids by up-regulating genes in both the phenylpropanoid and tyrosine biosynthesis pathways. frontiersin.org This indicates that stress signals can activate specific transcription factors that, in turn, enhance the production of protective compounds like the this compound as part of a coordinated defense strategy.

The table below details the expression of key genes in the rosmarinic acid biosynthesis pathway in Mentha piperita under different stress conditions, illustrating the anion's role in the plant's molecular stress response.

Gene Function in Pathway Response to Simultaneous Heat & Salinity Stress Implication
C4H Catalyzes an early step in the phenylpropanoid pathway. nih.govSignificant increase in expression. nih.govIndicates an upregulation of the pathway to produce phenolic compounds for defense against oxidative stress. nih.gov
HPPR An enzyme in the tyrosine-derived branch of the pathway. nih.govSignificant increase in expression. nih.govShows activation of the tyrosine-derived pathway, essential for providing a core component of rosmarinic acid.
RAS Rosmarinic acid synthase, catalyzes the final esterification step. nih.govSignificant decrease in expression. nih.govSuggests a complex regulatory mechanism where precursors may be diverted or the final synthesis is controlled under combined, severe stress.

Future Research Directions and Emerging Paradigms for the Rosmarinate Anion

Integration of Multi-Omics Approaches in Rosmarinate (B7790426) Anion Research

Genomic, Transcriptomic, and Proteomic Studies

Genomic and transcriptomic studies have been fundamental in identifying and characterizing the genes encoding the key enzymes in the rosmarinate biosynthetic pathway. researchgate.net In various plant species, particularly from the Lamiaceae (mint) and Boraginaceae (borage) families, transcriptome sequencing of different organs and under various conditions has revealed a suite of candidate genes. researchgate.netmdpi.com For instance, studies in Dracocephalum tanguticum identified 22 genes predicted to be involved in rosmarinic acid biosynthesis, including multiple genes for phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), tyrosine aminotransferase (TAT), hydroxyphenylpyruvate reductase (HPPR), and rosmarinic acid synthase (RAS). researchgate.net

Comparative transcriptomics between different plant families has uncovered fascinating evolutionary insights. Research indicates that the biosynthetic pathway for rosmarinic acid has evolved independently at least twice, with the key enzymes in Lamiaceae and Boraginaceae sharing functional similarity but differing in their evolutionary origins. nih.gov Proteomic analyses complement these studies by confirming the presence and abundance of the translated enzymes. For example, proteomic profiling can validate that the upregulation of a gene transcript, such as PAL, corresponds to an increased level of the PAL enzyme, providing a more direct link between gene expression and metabolic output. ub.edu The integration of these omics layers is crucial for prioritizing candidate genes for functional characterization and for understanding the complex regulatory networks that control the pathway. nih.gov

Enzyme/ProteinAbbreviationFunction in Rosmarinate BiosynthesisIdentified through 'Omics' Approaches
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.Transcriptomics, Proteomics researchgate.netub.edunih.gov
Cinnamate 4-hydroxylaseC4HA cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.Transcriptomics nih.govresearchgate.netnih.gov
4-Coumaroyl-CoA Ligase4CLActivates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.Transcriptomics nih.govresearchgate.netnih.gov
Tyrosine AminotransferaseTATInitiates the tyrosine-derived pathway branch by converting L-tyrosine to 4-hydroxyphenylpyruvate.Transcriptomics, Proteomics researchgate.netub.edu
Hydroxyphenylpyruvate ReductaseHPPRReduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate.Transcriptomics researchgate.netnih.gov
Rosmarinic Acid SynthaseRASAn acyltransferase that catalyzes the ester formation between 4-coumaroyl-CoA and 4-hydroxyphenyllactate.Transcriptomics, Proteomics researchgate.netub.edunih.gov
Cytochrome P450 HydroxylaseCYP98A familyCatalyzes the final hydroxylation steps on the two aromatic rings to form the rosmarinate anion. nih.govnih.govGenomics, Transcriptomics nih.gov

Metabolomic Profiling and Pathway Elucidation

Metabolomics, the large-scale study of small molecules, serves as a powerful tool for elucidating the rosmarinate biosynthetic pathway by directly measuring the intermediates and final products. nrfhh.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are key technologies used to generate detailed metabolite profiles from plant extracts. researchgate.netplos.org

Advanced Synthetic Biology and Metabolic Engineering Strategies for this compound Production

The limitations of producing the this compound through plant extraction or complex chemical synthesis have spurred the development of advanced synthetic biology and metabolic engineering approaches. nih.govpnnl.gov The goal is to create efficient and sustainable microbial "cell factories" capable of producing high titers of the compound from simple feedstocks like glucose. nih.govresearchgate.net

Development of Robust Microbial Cell Factories

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are the workhorses for metabolic engineering due to their rapid growth and well-established genetic toolkits. nih.govpnnl.gov Researchers have successfully engineered both organisms to produce the this compound by introducing the necessary biosynthetic genes from plants. nih.govphcog.com

In S. cerevisiae, a proof-of-concept study demonstrated the production of the this compound by expressing a suite of plant enzymes. nih.govphcog.com The process involved several optimization steps:

Enzyme Selection: Different homologs of the biosynthetic enzymes (e.g., RAS from Melissa officinalis vs. Plectranthus scutellarioides) were tested to find the most effective combination. nih.govacs.org

Precursor Supply Enhancement: The host's native metabolic pathways were engineered to increase the supply of the precursor amino acids, L-phenylalanine and L-tyrosine. nih.gov

Gene Copy Number Optimization: Increasing the number of copies of the biosynthetic genes led to a higher production titer, reaching up to 5.93 ± 0.06 mg/L from glucose in a mineral medium. nih.govacs.orgnih.gov

Engineering E. coli presents unique challenges, particularly the expression of plant-derived cytochrome P450 enzymes, which require a specific membrane environment and redox partners often absent in bacteria. nih.gov To circumvent this, a "chimeric pathway" was developed where hydroxylation of the precursors occurs before the final ester formation, using a bacterial hydroxylase complex. nih.govacs.org While this strategy enables production in E. coli, further optimization is needed to balance the metabolic flux between the two converging pathway branches. researchgate.net

Host OrganismEngineering StrategyKey Genes/Enzymes IntroducedAchieved Titer (mg/L)
Saccharomyces cerevisiaeHeterologous expression of plant pathway, precursor supply engineering, gene copy number increase.At4CL1, FjTAL, CbTAT, RnTAT, CbHPPR, MoRAS, CbRAS, SmCYP98A14, CbCYP98A14. nih.gov5.93 acs.orgnih.gov
Escherichia coli"Chimeric pathway" using bacterial hydroxylase.Plant RAS; E. coli 4-hydroxyphenylacetate (B1229458) 3-hydroxylase complex (EchpaBC). nih.gov0.65 nih.gov
Escherichia coliCo-culture of three engineered strains.Various pathway enzymes distributed among strains.172 (on complex medium) acs.org

Directed Evolution and Enzyme Engineering for Biosynthetic Pathways

To further enhance the productivity of microbial cell factories, the catalytic properties of the biosynthetic enzymes themselves can be improved. Directed evolution and rational enzyme design are powerful strategies for creating superior enzyme variants. mdpi.compreprints.org These techniques can improve an enzyme's activity, stability, and substrate specificity. mdpi.com

The final hydroxylation steps, catalyzed by cytochrome P450 enzymes like CYP98A14, are often considered rate-limiting in the biosynthesis of the this compound. acs.org Engineering these P450s to have higher catalytic efficiency or better compatibility with the microbial host's redox systems is a key target. scienceopen.commdpi.com While specific published examples of directed evolution for rosmarinate synthase (RAS) or the specific CYP98A enzymes are emerging, the principles have been widely applied to other P450s. mdpi.com This involves creating large libraries of enzyme mutants and using high-throughput screening methods to identify variants with desired improvements. For example, site-directed mutagenesis has been used to probe the function of specific amino acids in PcRAS, laying the groundwork for future rational design efforts. nih.gov

Exploration of Novel Molecular Targets and Interactions of the this compound

Beyond its well-known antioxidant properties, the this compound exerts its biological effects by interacting with a variety of molecular targets, primarily proteins. rsc.org Identifying these targets and understanding the nature of the interactions at an atomic level is crucial for elucidating its mechanisms of action. In silico methods like molecular docking, combined with in vitro binding assays, are powerful tools in this exploration. phcog.comnih.gov

Molecular docking studies have predicted the binding of the this compound to the active sites of several important enzymes. For instance, it is predicted to inhibit angiotensin-converting enzyme (ACE) with a binding energy of -8.5 kcal/mol, forming hydrogen bonds with key residues like Gln281 and Tyr523. phcog.com Other studies have identified matrix metalloproteinases (MMPs), aldose reductase, and M-phase Inducer Phosphatase 2 (CDC25B) as potential targets, suggesting mechanisms for its role in cancer progression. nih.govmdpi.com

Experimental work has confirmed the interaction of the this compound with bovine serum albumin (BSA), a major transport protein in the blood, with a binding constant of 4.18 x 10⁴ L·mol⁻¹. researchgate.net Docking simulations suggest it binds to a specific site on BSA, stabilized by interactions with amino acids such as Leu-209, Trp-212, and Ala-289. More recently, a novel target, the transient receptor potential canonical 1 (TRPC1) channel, was identified. The this compound was shown to bind to the TRPC1 protein with a dissociation constant (KD) of 1.27 µM and was able to reduce its protein levels in cells under stress. tandfonline.com Furthermore, its methyl ester derivative has shown inhibitory activity against cholinesterases, key enzymes in neurodegenerative diseases. mdpi.com

Molecular TargetMethod of StudyKey Findings/Interacting Residues
Angiotensin-Converting Enzyme (ACE)Molecular DockingPredicted to bind to the active site. Interacts with Gln281, Tyr523. Binding energy: -8.5 kcal/mol. phcog.com
Matrix Metalloproteinases (MMP-1, -2, -9, -12)Molecular DockingPredicted to bind to the active sites, potentially acting as a competitive inhibitor. nih.govmdpi.com
Aldose ReductaseMolecular DockingBinding profile has similarities with other confirmed inhibitors. nih.gov
Bovine Serum Albumin (BSA)Molecular Docking & ExperimentBinds to site-1 (subdomain IIA). Interacts with Leu-209, Val-239, Trp-212, Ala-289. Binding constant (Ka): 4.18 x 10⁴ L·mol⁻¹. rsc.org
Transient Receptor Potential Canonical 1 (TRPC1)Homology Modeling, Docking, SPR, Western BlotBinds with high affinity (KD = 1.27 µM) and reduces protein levels in stressed cells. tandfonline.com
Human Acetylcholinesterase (hAChE)Molecular Docking (for methyl rosmarinate)Stabilized by π-π stacking contacts with Trp86 and Trp286. mdpi.com
Human Butyrylcholinesterase (hBChE)Molecular Docking (for methyl rosmarinate)Accesses a deep region in the active gorge. mdpi.com
Putative Inflammatory Targets (IKK-β, CCR3, IL2)Target Prediction (STITCH platform)Identified as putative targets, suggesting a role in inflammatory pathways. researchgate.net

Development of Supramolecular Assemblies Incorporating the this compound

The construction of supramolecular assemblies through non-covalent interactions is a rapidly advancing field in chemistry, offering novel materials with tunable properties. The this compound, derived from the naturally occurring antioxidant rosmarinic acid, has emerged as a valuable building block in supramolecular chemistry. Its unique structure, featuring carboxylic acid and catechol moieties, allows for a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-stacking. These interactions drive the self-assembly of rosmarinate anions with other molecules or ions to form well-defined, functional superstructures. Researchers are exploring these assemblies for applications in diverse fields such as materials science, biomedicine, and environmental science.

The primary strategies for incorporating the this compound into supramolecular structures involve its use as a guest molecule in host-guest systems or as a linker in coordination networks. Key examples include its intercalation into layered double hydroxides (LDHs), encapsulation within cyclodextrin (B1172386) cavities, and its role in the formation of nanoparticles and metal-organic frameworks (MOFs). These assemblies often exhibit enhanced stability, controlled release capabilities, and unique physicochemical properties compared to the individual components.

Layered Double Hydroxide (B78521) (LDH) Host-Guest Systems

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique structure composed of positively charged brucite-like layers. chemrxiv.org This positive charge is balanced by interlayer anions and water molecules, which can be exchanged with other anions. chemrxiv.orgmdpi.com This anion-exchange capability makes LDHs excellent hosts for incorporating anionic species like the this compound (RA). mdpi.comnih.gov

The intercalation of the this compound into LDHs, such as magnesium-aluminum LDH (MgAl-LDH), is typically achieved through anion exchange, where the nitrate (B79036) anions present in the pristine LDH are replaced by rosmarinate anions. mdpi.comnih.govmdpi.com This process results in a hybrid material, often denoted as LDH-RA, where the rosmarinate anions are immobilized within the lamellar structure. nih.gov Studies have shown that a significant amount of the this compound can be incorporated, with one study reporting a content of 46 wt.% in an LDH-RA system. nih.gov

The interactions between the this compound and the LDH layers are primarily electrostatic, occurring between the negatively charged carboxylate group of the rosmarinate and the positively charged metal hydroxide sheets of the LDH. The successful intercalation leads to an increase in the interlamellar distance of the LDH, which can be confirmed by techniques such as X-ray diffraction.

These LDH-RA hybrid systems exhibit several advantageous properties. The LDH host provides a protective environment, enhancing the thermal stability of the this compound and protecting it from degradation by light and oxygen. rsc.org Furthermore, the incorporation of the this compound into LDHs allows for the controlled release of the active molecule. researchgate.net When these LDH-RA composites are dispersed into polymer matrices, such as low-density polyethylene (B3416737) (LDPE) or poly(lactic acid) (PLA), they can impart enhanced properties to the polymer, including antioxidant and antibacterial activity. rsc.orgresearchgate.netmdpi.com For instance, LDPE nanocomposites containing LDH-RA have demonstrated strong and selective inhibitory activity against Staphylococcus aureus. mdpi.comresearchgate.net

Research has also explored the co-intercalation of other molecules, like surfactants, along with the this compound to improve the dispersion of the LDH-RA in polymer matrices. mdpi.com This approach has been shown to enhance the compatibility between the filler and the polymer, leading to improved material properties. mdpi.com

Host MaterialGuest AnionMethod of AssemblyKey FindingsReference
Magnesium-Aluminum Layered Double Hydroxide (MgAl-LDH)This compoundAnion ExchangeSuccessful intercalation with 46 wt.% rosmarinate content; Enhanced thermal stability. nih.gov
MgAl-LDHThis compoundAnion ExchangeLDH-RA dispersed in LDPE showed strong antibacterial activity against S. aureus. rsc.orgresearchgate.net
MgAl-LDHThis compound and Dodecyl Sulfate (DS)Co-intercalationImproved dispersion in PLA/PBS polymer blends and enhanced interphase compatibility. mdpi.com

Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. nih.govwikipedia.org This structure allows them to encapsulate hydrophobic "guest" molecules, forming non-covalent host-guest inclusion complexes. nih.govrsc.org The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability. nih.gov

The this compound can form inclusion complexes with various cyclodextrins, most notably β-cyclodextrin (β-CD). nih.gov The formation of the rosmarinic acid (RA)-β-CD complex has been characterized in aqueous solution using techniques like ¹H NMR and capillary electrophoresis. nih.gov These studies have revealed that RA and β-CD form a 1:1 stoichiometric complex. nih.gov The binding is driven by hydrophobic and van der Waals interactions between the non-polar parts of the rosmarinic acid molecule and the hydrophobic cavity of the cyclodextrin. nih.gov

The stability of the inclusion complex is described by the binding constant (Kb). For the RA-β-CD complex, the binding constant has been determined to be in the range of 445–465 M⁻¹ at pH 2.9, indicating the spontaneous formation of a relatively stable complex. nih.gov The affinity of rosmarinic acid for the cyclodextrin cavity is pH-dependent, with the carboxylic acid form showing a higher affinity than its anionic form. nih.gov

Structural analysis using 2D ROESY NMR has provided detailed insights into the geometry of the inclusion complex, showing that the aromatic rings of the this compound are likely inserted into the cyclodextrin cavity. nih.gov The formation of these inclusion complexes offers a promising strategy to improve the aqueous solubility and stability of rosmarinic acid, which can be beneficial for its application in various fields. nih.gov

Host MoleculeGuest MoleculeStoichiometryBinding Constant (Kb)Key FindingsReference
β-CyclodextrinRosmarinic Acid1:1445 (±53) M⁻¹Spontaneous formation of a stable inclusion complex; pH-dependent binding affinity. nih.gov
HP-α-CD, HP-β-CD, HP-γ-CDRosmarinic AcidNot specifiedNot specifiedFormation of systems with cyclodextrins improves the physicochemical properties of rosmarinic acid. nih.gov

Nanoparticles and Hydrogels

The this compound is also being utilized in the development of nanostructured materials, including nanoparticles and hydrogels. These supramolecular assemblies leverage the intrinsic properties of the this compound, such as its antioxidant and anti-inflammatory activities, to create functional nanomaterials.

One approach involves using the this compound in the green synthesis of metallic nanoparticles. For instance, rosmarinic acid has been used in the co-precipitation synthesis of chromium ferrite (B1171679) (CrFe₂O₄) nanoparticles. plos.org In this process, the polyphenolic structure of rosmarinic acid likely acts as both a reducing and stabilizing agent, leading to the formation of RosA-CrFe₂O₄ nanoparticles. plos.org These nanoparticles have shown potential as anti-inflammatory agents. plos.org

Another strategy involves the encapsulation of the this compound within polymeric nanoparticles. Chitosan, a biocompatible and biodegradable polymer, has been used to create nanoparticles for the delivery of rosmarinic acid. mdpi.com These nanoparticles are typically formed through ionic gelation and can serve as nanocarriers, potentially improving the delivery and efficacy of the encapsulated rosmarinate. mdpi.com

Furthermore, the self-assembly properties of related compounds suggest potential for the this compound in hydrogel formation. For example, sodium glycyrrhetinate, another natural product-derived anion, can self-assemble into a hydrogel. nih.govmdpi.com While specific research on hydrogels formed solely from the this compound is less documented, its ability to engage in extensive hydrogen bonding suggests its potential as a component in multi-component hydrogel systems. The incorporation of rosmarinate-loaded LDHs into hydrogel composites, such as those made with carboxymethyl cellulose (B213188) (CMC), has also been explored, creating nanocomposite hydrogels with potential antibacterial properties. chemrxiv.org

Supramolecular AssemblyComponentsMethod of FormationPotential ApplicationReference
Magnetic NanoparticlesRosmarinic Acid, CrFe₂O₄Co-precipitationAnti-inflammatory therapy plos.org
Polymeric NanoparticlesRosmarinic Acid, Chitosan, Sodium tripolyphosphateIonic GelationDrug delivery mdpi.com
Nanocomposite HydrogelsRosmarinate-LDH, Carboxymethyl cellulose (CMC), Silver (Ag)In situ formationAntibacterial materials chemrxiv.org

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The tunability of their pore size, surface area, and chemical functionality makes them promising for a wide range of applications, including gas storage, separation, and catalysis. nih.govosti.gov

The development of MOFs incorporating natural product-derived ligands is a growing trend, aiming to create biocompatible and functional materials. Although specific examples of MOFs built with or containing the this compound are not yet widely reported in the reviewed literature, the principles of MOF chemistry suggest this is a viable and interesting future research direction. The potential to combine the porosity of MOFs with the biological activity of the this compound could lead to novel materials for applications such as targeted drug delivery or selective sensing.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Rosmarinate anion in plant extracts, and how are they validated?

  • Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is widely used. Key steps include:

  • Sample preparation : Solvent extraction (e.g., ethanol/water mixtures) followed by filtration .
  • Column selection : Reverse-phase C18 columns for separation, with mobile phases adjusted to pH 3–5 to enhance resolution .
  • Validation : Calibration curves using pure Rosmarinate standards, with parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates (85–115%) .
    • Data Interpretation : Peak area integration and comparison against spiked samples ensure accuracy.

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Experimental Design :

  • Variables : pH (1–9), temperature (4–37°C), light exposure, and ionic strength .
  • Control Groups : Include inert atmospheres (N₂) to isolate oxidative degradation effects .
  • Sampling Intervals : Measure degradation kinetics at 0, 6, 12, 24, and 48 hours using HPLC .
    • Statistical Analysis : Fit data to first-order kinetics models; report half-life (t₁/₂) and Arrhenius parameters for thermal stability .

Q. What protocols are recommended for synthesizing this compound in laboratory settings?

  • Synthesis Steps :

  • Esterification : React rosmarinic acid with sodium hydroxide in methanol under reflux (60°C, 4 hours) .
  • Purification : Liquid-liquid extraction (ethyl acetate/water), followed by lyophilization .
    • Characterization : Confirm anion identity via FT-IR (carboxylate stretch at ~1600 cm⁻¹) and NMR (disappearance of carboxylic proton) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activities of this compound across studies?

  • Critical Analysis Framework :

  • Assay Variability : Compare methodologies (e.g., DPPH vs. ORAC assays) and their sensitivity to redox conditions .
  • Concentration Effects : Non-linear dose-response curves may explain discrepancies; use Hill slope models .
  • Matrix Interference : Account for co-extracted phenolics in plant matrices using HPLC-DAD to isolate Rosmarinate-specific activity .
    • Recommendation : Standardize protocols using the Minimum Information About a Bioactive Entity (MIABE) guidelines .

Q. What computational approaches best predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with flexible ligand settings to account for anion charge .
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) for ≥100 ns; analyze RMSD and hydrogen-bond persistence .
    • Validation : Cross-validate with in vitro inhibition assays (e.g., COX-2 activity) to confirm computational predictions .

Q. What methodological considerations are critical when studying synergistic effects of this compound with other antioxidants?

  • Experimental Design :

  • Combination Ratios : Use checkerboard assays to identify synergistic (CI <1), additive (CI=1), or antagonistic (CI >1) effects .
  • Statistical Models : Apply the Chou-Talalay method for dose-effect analysis .
    • Data Interpretation : Control for solvent interactions (e.g., DMSO) and pH-dependent solubility changes .

Tables for Methodological Reference

Parameter HPLC-UV LC-MS
LOD (µg/mL) 0.50.1
LOQ (µg/mL) 1.50.3
Recovery Rate (%) 92–10588–98
Key Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.